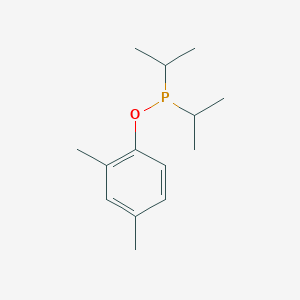
2,4-Dimethylphenyl dipropan-2-ylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylphenyl dipropan-2-ylphosphinite is an organophosphorus compound that features a phosphinite group attached to a 2,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl dipropan-2-ylphosphinite typically involves the reaction of 2,4-dimethylphenol with dipropan-2-ylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the phenol, allowing it to react with the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenyl dipropan-2-ylphosphinite can undergo various types of chemical reactions, including:
Oxidation: The phosphinite group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphinite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is typically a phosphine oxide derivative.
Substitution: Depending on the substituent introduced, various phosphinite derivatives can be formed.
Scientific Research Applications
2,4-Dimethylphenyl dipropan-2-ylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Dimethylphenyl dipropan-2-ylphosphinite exerts its effects involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphinite group can donate electron density to the metal center, stabilizing various oxidation states and facilitating catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylphenyl diphenylphosphinite
- 2,4-Dimethylphenyl diethylphosphinite
- 2,4-Dimethylphenyl dibutylphosphinite
Uniqueness
2,4-Dimethylphenyl dipropan-2-ylphosphinite is unique due to its specific combination of the 2,4-dimethylphenyl ring and the dipropan-2-ylphosphinite group. This unique structure imparts distinct electronic and steric properties, making it particularly effective in certain catalytic applications compared to its analogs.
Properties
CAS No. |
675140-15-5 |
|---|---|
Molecular Formula |
C14H23OP |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
(2,4-dimethylphenoxy)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C14H23OP/c1-10(2)16(11(3)4)15-14-8-7-12(5)9-13(14)6/h7-11H,1-6H3 |
InChI Key |
IJKAHCRELKNDBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(C(C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















